molecular formula C13H10O6 B11669314 (3E)-3-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione

(3E)-3-[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B11669314
M. Wt: 262.21 g/mol
InChI Key: QHLWRNKASNGIQQ-WEVVVXLNSA-N
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Description

(3E)-3-[(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)METHYLIDENE]-6-METHYL-3,4-DIHYDRO-2H-PYRAN-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes two pyran rings and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)METHYLIDENE]-6-METHYL-3,4-DIHYDRO-2H-PYRAN-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyran rings, followed by the introduction of the hydroxy and methyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)METHYLIDENE]-6-METHYL-3,4-DIHYDRO-2H-PYRAN-2,4-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The hydroxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

(3E)-3-[(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)METHYLIDENE]-6-METHYL-3,4-DIHYDRO-2H-PYRAN-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies of enzyme activity and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)METHYLIDENE]-6-METHYL-3,4-DIHYDRO-2H-PYRAN-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E)-3-[(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)METHYLIDENE]-6-METHYL-3,4-DIHYDRO-2H-PYRAN-2,4-DIONE apart is its unique structure, which allows for a wide range of chemical modifications and applications. Its dual pyran rings and multiple functional groups provide versatility in both synthetic and industrial chemistry.

Properties

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

IUPAC Name

(3E)-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methylidene]-6-methylpyran-2,4-dione

InChI

InChI=1S/C13H10O6/c1-6-3-10(14)8(12(16)18-6)5-9-11(15)4-7(2)19-13(9)17/h3-5,14H,1-2H3/b9-5+

InChI Key

QHLWRNKASNGIQQ-WEVVVXLNSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=C/2\C(=O)C=C(OC2=O)C)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=C2C(=O)C=C(OC2=O)C)O

Origin of Product

United States

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